REACTION_CXSMILES
|
O=[O+][O-].[C:4]([N:11]1[CH2:16][CH2:15][CH:14]([O:17][CH2:18][CH:19]=C)[CH2:13][CH2:12]1)([O:6][C:7]([CH3:10])([CH3:9])[CH3:8])=[O:5].C[OH:22].C(Cl)Cl.[BH4-].[Na+]>CCOC(C)=O>[C:4]([N:11]1[CH2:12][CH2:13][CH:14]([O:17][CH2:18][CH2:19][OH:22])[CH2:15][CH2:16]1)([O:6][C:7]([CH3:8])([CH3:9])[CH3:10])=[O:5] |f:2.3,4.5|
|
Name
|
Ozone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=[O+][O-]
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)N1CCC(CC1)OCC=C
|
Name
|
CH3OH CH2Cl2
|
Quantity
|
102 mL
|
Type
|
reactant
|
Smiles
|
CO.C(Cl)Cl
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
oxygen was bubbled through the solution for 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
to remove excess ozone
|
Type
|
CUSTOM
|
Details
|
the cooling bath removed
|
Type
|
CONCENTRATION
|
Details
|
After 1 h the reaction mixture was concentrated
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
The residue was diluted with H2O (30 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with CHCl3 (300 mL)
|
Type
|
WASH
|
Details
|
The organic phase was washed with brine (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Flash chromatography (silica, EtOAc) gave 21-4 as a nearly colorless oil
|
Reaction Time |
5 min |
Name
|
|
Type
|
|
Smiles
|
C(=O)(OC(C)(C)C)N1CCC(CC1)OCCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |